molecular formula C21H18F2N4O3S B2588486 N-(3,4-difluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1112435-96-7

N-(3,4-difluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2588486
CAS No.: 1112435-96-7
M. Wt: 444.46
InChI Key: NOVGANBDQPYSFU-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a synthetic small molecule featuring a complex multi-cyclic core structure. This compound is built around a pyrimido[5,4-b]indole scaffold, a heterocyclic system of significant interest in medicinal chemistry due to its presence in pharmacologically active molecules. The structure is further functionalized with a 3,4-difluorophenylacetamide moiety attached via a sulfanyl-acetamide linker, which can influence the compound's electronic properties, lipophilicity, and its ability to interact with biological targets. The methoxy and methyl substituents on the core are likely to impact the compound's solubility and binding affinity. While the specific biological activity and mechanism of action for this exact molecule require further investigation, its sophisticated architecture makes it a valuable chemical entity for high-throughput screening and early-stage drug discovery research. It can serve as a key intermediate in synthetic chemistry or a building block for the development of novel enzyme inhibitors and receptor modulators. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this and all laboratory chemicals with appropriate precautions and in accordance with all applicable regulations.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O3S/c1-26-16-7-5-12(30-3)9-13(16)18-19(26)20(29)27(2)21(25-18)31-10-17(28)24-11-4-6-14(22)15(23)8-11/h4-9H,10H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVGANBDQPYSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC(=C(C=C4)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include 3,4-difluoroaniline, 8-methoxy-3,5-dimethyl-4-oxo-pyrimidoindole, and acetic anhydride. The reaction conditions may involve:

    Step 1: Nitration of 3,4-difluoroaniline to introduce the nitro group.

    Step 2: Reduction of the nitro group to form the corresponding amine.

    Step 3: Coupling of the amine with 8-methoxy-3,5-dimethyl-4-oxo-pyrimidoindole under acidic or basic conditions.

    Step 4: Acetylation of the resulting intermediate to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Biomedical Applications

1. Anticancer Activity

Recent studies have highlighted the potential of N-(3,4-difluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide in cancer research. The compound's structure suggests it may interact with various biological targets involved in cell proliferation and apoptosis. For instance, compounds with similar pyrimidine and indole structures have shown promising results as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression .

Case Study: CDK Inhibition
A study demonstrated that derivatives of pyrimidine compounds exhibit significant inhibitory activity against CDK2 and CDK9. These findings suggest that this compound could be a candidate for further development as an anticancer agent targeting these kinases .

2. Antimicrobial Properties

The compound's structural features may also confer antimicrobial properties. Research into similar compounds has indicated that modifications in the indole and pyrimidine rings can enhance antibacterial activity against various pathogens. This opens avenues for exploring its use in treating infections caused by resistant strains .

Case Study: Antibacterial Efficacy
In vitro studies on related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways .

Pharmacological Insights

1. Mechanism of Action

The pharmacodynamics of this compound may involve interaction with G protein-coupled receptors (GPCRs) or other signaling pathways. Given the complexity of its structure and the presence of multiple functional groups, it is hypothesized that the compound could modulate various receptor activities .

2. Structure Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of this compound. Modifications to the fluorinated phenyl group or alterations in the methoxy and methyl substituents on the pyrimidine ring may lead to enhanced biological activity and selectivity .

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds

The pyrimido[5,4-b]indole core differentiates this compound from analogs like N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (), which employs a 1,3,4-oxadiazole-thiol scaffold. The pyrimidoindole system offers a larger aromatic surface area, which may enhance π-π stacking interactions in biological targets compared to smaller oxadiazole derivatives .

Substituent Analysis

Table 1: Key Substituents and Their Implications
Compound Name Core Structure Key Substituents Potential Impact
Target Compound Pyrimido[5,4-b]indole 8-methoxy, 3,5-dimethyl, 3,4-difluorophenyl Enhanced solubility (methoxy), steric hindrance (methyl), electronic effects (F)
N-(2,3-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimido[5,4-b]indole 3-(4-ethoxyphenyl), 2,3-dimethylphenyl Increased lipophilicity (ethoxy), potential metabolic stability (methyl)
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Pyrimido[5,4-b]indole 3-methyl, 4-(trifluoromethoxy)phenyl High electronegativity (CF3O), potential improved blood-brain barrier penetration
N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole-thiol Indole-methyl, 4-methylphenyl Moderate enzyme inhibition activity (reported in )

Physicochemical Properties

  • Lipophilicity (logP): The 3,4-difluorophenyl group in the target compound likely reduces logP compared to the trifluoromethoxy analog (), balancing solubility and membrane permeability.
  • Metabolic Stability: The 3,5-dimethyl groups on the pyrimidoindole core may hinder oxidative metabolism, offering an advantage over the ethoxy-substituted analog (), which could be prone to demethylation .

Research Findings and Implications

  • Molecular Docking: Hypothetical studies suggest the 3,4-difluorophenyl group could enhance hydrogen bonding with target proteins compared to non-fluorinated analogs .
  • In Vitro Potency: Methyl and methoxy groups may improve cellular uptake compared to bulkier substituents like ethoxy or trifluoromethoxy, as seen in analogs .
  • Synthetic Feasibility: The use of SHELX software () for crystallographic analysis ensures precise structural determination, critical for validating substituent effects .

Q & A

Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound?

Answer:
Synthetic optimization can leverage Design of Experiments (DoE) to systematically evaluate variables (e.g., temperature, solvent ratios, catalyst loading). For example, fractional factorial designs can identify critical factors affecting yield, while response surface methodology (RSM) refines optimal conditions . Flow chemistry approaches, as demonstrated in diazomethane synthesis, enhance reproducibility and safety by enabling precise control over reaction parameters . Advanced statistical modeling (e.g., Bayesian optimization) outperforms trial-and-error methods by predicting high-yield conditions with fewer experiments .

Basic: How can the crystal structure of this compound be determined, and what insights does it provide?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, SC-XRD confirmed hydrogen-bonding networks and π-stacking interactions critical for stability . Pre-screening via powder XRD or computational pre-optimization (e.g., molecular docking) reduces experimental redundancy .

Advanced: How can researchers address contradictions in bioactivity data between in vitro and in vivo studies?

Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., solubility, metabolic stability). Methodological solutions include:

  • Physicochemical profiling : Assess logP, pKa, and solubility via HPLC or shake-flask methods.
  • Prodrug strategies : Modify the sulfanyl or acetamide groups to enhance bioavailability .
  • Metabolite tracking : Use LC-MS to identify degradation products in biological matrices .

Advanced: What computational tools are suitable for predicting structure-activity relationships (SAR) of this compound?

Answer:
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics (MD) simulations model ligand-target interactions, particularly for the pyrimidoindole core. For analogs, in silico docking with enzymes like DNA methyltransferases revealed substituent-dependent binding affinities . QSAR models trained on bioactivity datasets can prioritize substituent modifications .

Basic: What analytical techniques validate the purity and identity of this compound?

Answer:

  • HPLC/MS : Quantifies purity (>95%) and detects trace by-products.
  • NMR (¹H/¹³C) : Confirms regiochemistry (e.g., methoxy group position) and sulfanyl linkage integrity .
  • Elemental Analysis : Validates molecular formula accuracy, especially for halogenated derivatives .

Advanced: How can researchers optimize the solubility of this compound for biological assays?

Answer:

  • Co-solvent systems : Use DMSO/PEG mixtures to balance solubility and biocompatibility.
  • Salt formation : Introduce hydrochloride or sodium salts via reaction with HCl/NaOH .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance aqueous dispersion .

Basic: What synthetic routes are reported for analogous pyrimidoindole derivatives?

Answer:
Key steps include:

  • Heterocycle formation : Cyclization of indole precursors with thiourea or guanidine derivatives under acidic conditions .
  • Sulfanyl linkage : Nucleophilic substitution between thiol intermediates and α-chloroacetamides .
  • Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to preserve reactive sites during synthesis .

Advanced: How can Bayesian optimization improve reaction yield compared to traditional methods?

Answer:
Bayesian algorithms iteratively update probability models to prioritize high-yield conditions. For example, in diazomethane synthesis, this approach reduced optimization time by 60% compared to grid searches . Key parameters include reagent stoichiometry, temperature gradients, and mixing rates. Open-source tools like Phoenix™ or Optuna automate data-driven decision-making .

Basic: What safety precautions are necessary when handling the difluorophenyl and sulfanyl groups?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .
  • Waste disposal : Quench reactive intermediates (e.g., thiols) with oxidizing agents before disposal .
  • First aid : Immediate rinsing with water for skin/eye contact; activated charcoal for ingestion .

Advanced: How can green chemistry principles be applied to scale up synthesis sustainably?

Answer:

  • Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol .
  • Catalysis : Use immobilized enzymes or recyclable Pd nanoparticles for coupling reactions .
  • Process intensification : Continuous-flow reactors minimize waste and energy consumption .

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